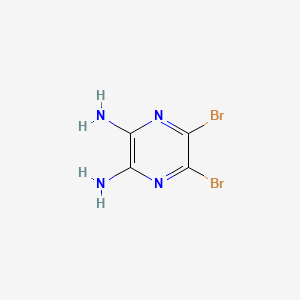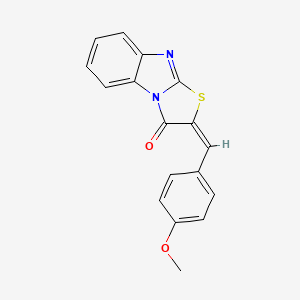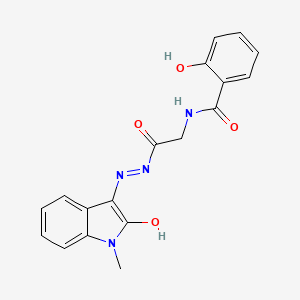![molecular formula C19H16N2O3S B14159996 N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 6224-34-6](/img/structure/B14159996.png)
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the 3-chymotrypsin-like cysteine protease (3CLpro) in SARS-CoV-2, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for the virus’s life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug with a thiazole moiety.
Uniqueness
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the indeno-thiazole core and the dimethoxybenzamide group. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
6224-34-6 |
|---|---|
Formule moléculaire |
C19H16N2O3S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H16N2O3S/c1-23-14-8-7-12(9-15(14)24-2)18(22)21-19-20-17-13-6-4-3-5-11(13)10-16(17)25-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Clé InChI |
SXAGVLUKRPMTKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


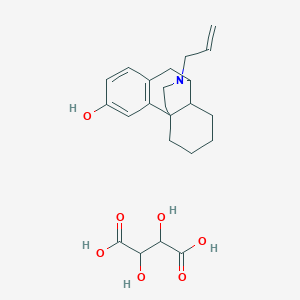
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
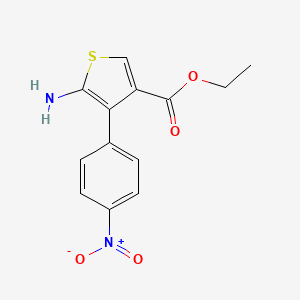
![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)


![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

